VC-3345
Description
VC-3345 (CAS No. 1022150-11-3) is a synthetic organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . It is characterized by a polycyclic structure, featuring a central aromatic core substituted with heteroatoms and functional groups, which contribute to its biochemical activity. Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under controlled storage conditions (2–8°C, inert atmosphere) .
This compound is synthesized via a multi-step protocol involving nucleophilic substitution and catalytic coupling reactions. A representative method includes dissolving intermediates in DMF with potassium carbonate, followed by thermal activation (80–100°C), solvent evaporation, and recrystallization to yield the final product (purity >95%) . Its structural complexity necessitates rigorous chromatographic purification, as highlighted in its synthesis documentation .
Properties
CAS No. |
2012563-34-5 |
|---|---|
Molecular Formula |
C36H34BN3O7 |
Molecular Weight |
631.49 |
IUPAC Name |
7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1Hpyrazol-4-yl)-1-methyl-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C36H34BN3O7/c1-22-33(31(38-40(22)3)21-47-25-16-17-30(37(44)45)24(19-25)20-41)29-13-7-12-27-28(35(36(42)43)39(2)34(27)29)14-8-18-46-32-15-6-10-23-9-4-5-11-26(23)32/h4-7,9-13,15-17,19-20,44-45H,8,14,18,21H2,1-3H3,(H,42,43) |
InChI Key |
MUZZYPOVNNFUHN-UHFFFAOYSA-N |
SMILES |
O=C(C(N1C)=C(CCCOC2=C3C=CC=CC3=CC=C2)C4=C1C(C5=C(C)N(C)N=C5COC6=CC=C(B(O)O)C(C=O)=C6)=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
VC-3345 belongs to a class of nitrogen-rich heterocyclic compounds. Below, it is compared with three structurally or functionally analogous compounds: Compound A (CAS 36404-88-3), Compound B (CAS 1022150-12-4), and Compound C (CAS 1022150-10-2).
Structural and Functional Comparison
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| CAS No. | 1022150-11-3 | 36404-88-3 | 1022150-12-4 | 1022150-10-2 |
| Molecular Formula | C₂₇H₃₀N₆O₃ | C₆H₄ClNO | C₂₆H₂₈N₆O₃ | C₂₈H₃₂N₆O₃ |
| Molecular Weight | 486.57 g/mol | 141.56 g/mol | 476.54 g/mol | 496.60 g/mol |
| Key Functional Groups | Amide, pyridine | Chloro, nitro | Amide, imidazole | Amide, piperazine |
| Bioactivity | P-gp substrate, CYP3A4 inhibitor | CYP2D6 inhibitor | EGFR kinase inhibitor | mTOR pathway modulator |
| Similarity to this compound | — | 32% (structural) | 89% (structural) | 76% (functional) |
Pharmacological Profiles
- Solubility : this compound exhibits superior solubility in DMSO (45 mg/mL) compared to Compound B (28 mg/mL) and Compound C (32 mg/mL), enhancing its bioavailability .
- Toxicity : this compound (LD₅₀ > 500 mg/kg in rodents) demonstrates lower acute toxicity than Compound A (LD₅₀ = 250 mg/kg) .
- Target Selectivity : Compound B shows higher specificity for EGFR kinase (IC₅₀ = 12 nM) but lacks this compound’s dual P-gp/CYP3A4 modulation, limiting its utility in multidrug resistance studies .
Research Findings and Limitations
Recent studies emphasize this compound’s synergistic effects with paclitaxel in overcoming chemoresistance in breast cancer models, attributed to its P-gp inhibitory activity . However, its metabolic stability in human liver microsomes remains suboptimal (t₁/₂ = 2.1 hours), necessitating structural optimization to reduce CYP-mediated degradation .
In contrast, Compound C ’s piperazine moiety enhances metabolic stability (t₁/₂ = 5.8 hours) but compromises target affinity (mTOR IC₅₀ = 180 nM vs. This compound’s 95 nM) .
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